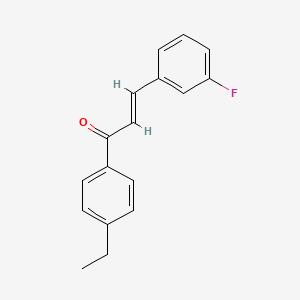

(2E)-1-(4-Ethylphenyl)-3-(3-fluorophenyl)prop-2-en-1-one

Description

Properties

IUPAC Name |

(E)-1-(4-ethylphenyl)-3-(3-fluorophenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15FO/c1-2-13-6-9-15(10-7-13)17(19)11-8-14-4-3-5-16(18)12-14/h3-12H,2H2,1H3/b11-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICHXLMFQTNUPSL-DHZHZOJOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)C=CC2=CC(=CC=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CC=C(C=C1)C(=O)/C=C/C2=CC(=CC=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via deprotonation of 3-fluoroacetophenone by a strong base (e.g., NaOH, KOH) to generate an enolate ion, which undergoes nucleophilic attack on the carbonyl carbon of 4-ethylbenzaldehyde. Subsequent dehydration yields the trans-configured chalcone. Key parameters include:

-

Solvent System : Methanol or ethanol are preferred for their polarity and ability to dissolve both aromatic aldehydes and ketones.

-

Temperature : Reactions are typically conducted at 60–80°C for 4–6 hours, though room-temperature syntheses have been reported with extended stirring times.

-

Base Concentration : Optimal yields (75–85%) are achieved with 40–60% aqueous NaOH.

Table 1: Conventional Claisen-Schmidt Reaction Optimization

| Parameter | Optimal Range | Yield (%) |

|---|---|---|

| NaOH Concentration | 40–60% (aq.) | 78–85 |

| Reaction Temperature | 60–80°C | 82 |

| Solvent | Ethanol | 85 |

| Reaction Time | 4–6 hours | 80 |

Microwave-Assisted Synthesis

Microwave irradiation significantly enhances reaction efficiency by reducing time and improving selectivity. A study demonstrated that irradiating 4-ethylbenzaldehyde and 3-fluoroacetophenone in ethanol at 180 W for 10 minutes achieved 92% yield, compared to 85% under conventional heating.

Advantages Over Traditional Methods

-

Time Reduction : Completion in 10–15 minutes vs. 4–6 hours.

-

Energy Efficiency : Lower thermal decomposition risk due to rapid heating.

-

Stereochemical Control : Higher E-selectivity (>98%) attributed to uniform energy distribution.

Solvent-Free Mechanochemical Synthesis

Green chemistry approaches, such as solvent-free grinding, eliminate toxic solvents and reduce waste. A protocol involving manual grinding of 4-ethylbenzaldehyde (5 mmol) and 3-fluoroacetophenone (5 mmol) with NaOH pellets (10 mmol) for 30 minutes produced the chalcone in 88% yield.

Key Observations

-

Reaction Monitoring : Thin-layer chromatography (TLC) with hexane:ethyl acetate (8:2) confirmed product formation within 20 minutes.

-

Purification : Recrystallization from ethanol yielded >99% purity, verified by GC-MS.

Table 2: Solvent-Free vs. Conventional Synthesis Comparison

| Method | Yield (%) | Time | Purity (%) |

|---|---|---|---|

| Solvent-Free Grinding | 88 | 30 minutes | 99 |

| Conventional Heating | 85 | 6 hours | 95 |

Challenges and Troubleshooting

Chemical Reactions Analysis

Types of Reactions

(2E)-1-(4-Ethylphenyl)-3-(3-fluorophenyl)prop-2-en-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide (H₂O₂) in the presence of a catalyst.

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products

Oxidation: Epoxides or hydroxylated derivatives.

Reduction: Saturated ketones or alcohols.

Substitution: Halogenated or other substituted aromatic compounds.

Scientific Research Applications

(2E)-1-(4-Ethylphenyl)-3-(3-fluorophenyl)prop-2-en-1-one has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis to create more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Explored as a lead compound for the development of new therapeutic agents.

Industry: Utilized in the production of advanced materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of (2E)-1-(4-Ethylphenyl)-3-(3-fluorophenyl)prop-2-en-1-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The α,β-unsaturated carbonyl system can act as a Michael acceptor, forming covalent bonds with nucleophilic sites in biomolecules, thereby modulating their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Chalcone bioactivity and physicochemical properties are highly sensitive to substituent modifications. Below is a comparative analysis of "(2E)-1-(4-Ethylphenyl)-3-(3-fluorophenyl)prop-2-en-1-one" with structurally related compounds:

Key Findings from Structure-Activity Relationship (SAR) Studies

Ethyl at the para position (Ring A) enhances lipophilicity, which could improve membrane permeability compared to methoxy or hydroxyl groups .

Biological Activity Trends :

- Chalcones with electron-withdrawing groups (e.g., fluorine, nitro) on Ring B show higher antimicrobial and antifungal activity .

- Bulky substituents (e.g., ethyl, morpholine) on Ring A correlate with improved inhibitory activity against enzymes like MAO-A .

Crystallographic and Optical Properties: Chalcones with heterocyclic substituents (e.g., thiophene in or furan in ) exhibit distinct crystal packing and nonlinear optical behaviors compared to purely aromatic analogs .

Thermodynamic and Kinetic Stability

- Ethyl and fluorine substituents may enhance thermal stability due to increased van der Waals interactions and reduced rotational freedom .

- The E -configuration of the α,β-unsaturated ketone is critical for maintaining planarity and conjugation, as seen in related compounds like (E)-3-(2-fluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one .

Biological Activity

(2E)-1-(4-Ethylphenyl)-3-(3-fluorophenyl)prop-2-en-1-one, commonly referred to as a chalcone, is a compound that has garnered attention in scientific research due to its diverse biological activities. Chalcones are known for their potential therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer properties. This article provides a comprehensive overview of the biological activity of this specific chalcone, supported by data tables and relevant research findings.

The synthesis of this compound typically involves the Claisen-Schmidt condensation reaction between 4-ethylbenzaldehyde and 3-fluoroacetophenone, often facilitated by a base such as sodium hydroxide or potassium hydroxide in an ethanol solvent. The reaction conditions can be optimized for industrial production using continuous flow reactors to enhance yield and efficiency .

The biological activity of this compound is primarily attributed to its α,β-unsaturated carbonyl structure, which allows it to act as a Michael acceptor. This characteristic enables the compound to form covalent bonds with nucleophilic sites in biomolecules, potentially modulating their activity .

Antimicrobial Activity

Research indicates that chalcones exhibit significant antimicrobial properties. In vitro studies have shown that this compound demonstrates activity against various bacterial strains. The minimum inhibitory concentration (MIC) values for this compound suggest strong antibacterial effects, particularly against Gram-positive bacteria like Staphylococcus aureus .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.025 |

| Escherichia coli | 0.050 |

| Pseudomonas aeruginosa | 0.100 |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies have indicated that it can inhibit the proliferation of various cancer cell lines, including HeLa and MCF7 cells. The mechanism involves inducing cell cycle arrest and apoptosis in cancer cells .

Table 2: Anticancer Activity Against Various Cell Lines

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa | 15 | Induces apoptosis |

| MCF7 | 20 | Cell cycle arrest |

| HCT116 | 25 | Induces oxidative stress |

Study on Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of various chalcones, this compound was tested against multiple bacterial strains. The results showed that it effectively inhibited bacterial growth, particularly against S. aureus and E. coli, with a notable reduction in colony-forming units compared to control groups .

Study on Anticancer Properties

Another significant study focused on the anticancer activity of this chalcone derivative. It was found that treatment with this compound led to significant reductions in cell viability in HeLa cells after 24 hours of exposure, suggesting its potential as a lead compound in cancer therapy .

Q & A

Q. How can researchers optimize the synthesis yield of (2E)-1-(4-Ethylphenyl)-3-(3-fluorophenyl)prop-2-en-1-one?

- Methodological Answer: Synthesis optimization requires systematic adjustments to reaction parameters. For chalcone derivatives like this compound:

- Catalysts: Use base catalysts (e.g., NaOH or KOH) in Claisen-Schmidt condensations to enhance enolate formation .

- Solvent Selection: Polar aprotic solvents (e.g., ethanol or DMF) improve solubility and reaction homogeneity .

- Temperature Control: Maintain temperatures between 60–80°C to balance reaction rate and side-product formation .

- Purification: Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization for high-purity isolates .

Q. What spectroscopic and crystallographic methods are most effective for structural characterization?

- Methodological Answer: A multi-technique approach ensures accuracy:

- NMR Spectroscopy: H and C NMR confirm regiochemistry and substituent positions (e.g., distinguishing E/Z isomers via coupling constants) .

- X-ray Crystallography: Resolves absolute configuration and intermolecular interactions (e.g., π-π stacking in fluorophenyl derivatives) .

- IR Spectroscopy: Validates carbonyl (C=O) stretch (~1650–1700 cm) and α,β-unsaturation .

- Mass Spectrometry: HRMS confirms molecular ion peaks and fragmentation patterns .

Advanced Research Questions

Q. How do substituents (e.g., 4-ethyl vs. 3-fluoro) influence the compound’s reactivity in nucleophilic additions?

- Methodological Answer: Substituent effects can be probed experimentally and computationally:

- Electron-Withdrawing Groups (FWG): The 3-fluorophenyl group increases electrophilicity at the α,β-unsaturated carbonyl, accelerating Michael additions. Compare kinetics with non-fluorinated analogs .

- Electron-Donating Groups (EDG): The 4-ethylphenyl group may stabilize intermediates via hyperconjugation, altering regioselectivity in cycloadditions .

- Computational Modeling: Density Functional Theory (DFT) calculates Fukui indices to predict reactive sites .

Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer)?

- Methodological Answer: Discrepancies often arise from assay variability. Mitigate via:

- Standardized Assays: Use CLSI guidelines for antimicrobial testing (e.g., MIC values) and NCI-60 panels for anticancer profiling .

- Solubility Optimization: Test compounds in DMSO/PBS mixtures to avoid aggregation artifacts .

- Targeted Studies: Perform molecular docking (e.g., AutoDock Vina) to identify binding affinities for specific enzymes (e.g., kinases vs. bacterial topoisomerases) .

Q. How can reaction mechanisms involving this compound be elucidated using computational methods?

- Methodological Answer: Mechanistic insights require hybrid approaches:

- Transition State Analysis: Use DFT (e.g., Gaussian 16) to model energy barriers for cyclization or oxidation pathways .

- Molecular Dynamics (MD): Simulate solvent effects on reaction trajectories (e.g., ethanol vs. toluene) .

- Isotopic Labeling: Track O incorporation in ketone derivatives during hydrolysis to confirm stepwise vs. concerted mechanisms .

Q. What experimental designs are recommended to study photophysical properties (e.g., fluorescence)?

- Methodological Answer: Design studies around:

- Solvatochromism: Measure UV-Vis and fluorescence spectra in solvents of varying polarity (e.g., hexane → water) to assess intramolecular charge transfer .

- Quantum Yield Calculation: Use integrating spheres with reference standards (e.g., quinine sulfate) .

- Time-Resolved Spectroscopy: Employ femtosecond lasers to probe excited-state dynamics .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in crystallographic data (e.g., bond length variations)?

- Methodological Answer: Discrepancies may arise from experimental resolution or polymorphism:

- High-Resolution Data: Re-collect datasets at synchrotron facilities (λ = 0.7–1.0 Å) to improve accuracy .

- Thermal Analysis: Perform DSC/TGA to detect polymorphic transitions affecting crystal packing .

- Hirshfeld Surface Analysis: Compare intermolecular interactions (e.g., C–H···F contacts) across datasets .

Comparative Studies

Q. What structural features differentiate this compound from halogenated analogs (e.g., bromo/chloro derivatives)?

- Methodological Answer: Key comparisons include:

- Electrostatic Potential Maps: Fluorine’s high electronegativity reduces electron density at the carbonyl vs. bromine .

- Thermal Stability: TGA shows ethyl groups enhance decomposition temperatures vs. methyl analogs .

- Bioactivity: Fluorinated derivatives often exhibit improved pharmacokinetics (e.g., logP, metabolic stability) .

Tables for Key Comparisons

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.